Gamma-cyhalothrin is a single stereoisomer of the pyrethroid insecticide cyhalothrin []. Pyrethroids are man-made insecticides mimicking the structure and mode of action of natural pyrethrins found in chrysanthemums. Gamma-cyhalothrin is valued in scientific research for its potent insecticidal properties [].
Gamma-cyhalothrin possesses a complex molecular structure with key features:
Gamma-cyhalothrin undergoes environmental degradation through processes like hydrolysis (water breaking down the molecule) and photolysis (light breaking down the molecule). These reactions transform gamma-cyhalothrin into other compounds.
Gamma-Cyhalothrin functions primarily through the disruption of sodium ion channels in nerve cells. The compound binds to these channels, prolonging their opening and leading to continuous depolarization of the neuronal membrane. This mechanism results in neurotoxic effects, which can manifest as hyperactivity followed by paralysis in insects . The presence of halogens enhances its stability and persistence in the environment, contributing to its efficacy as an insecticide .
The biological activity of gamma-cyhalothrin is primarily linked to its neurotoxic effects on insects. It has been shown to be particularly effective against a variety of pests, including aphids, beetles, and moths. The toxicity varies significantly among different enantiomers; for instance, the (-) enantiomer has a reported 24-hour lethal concentration (LC50) of 2.03 µg/L in zebrafish, whereas the (+) enantiomer shows much lower toxicity . Its action on gamma-aminobutyric acid receptors further complicates its biological profile by potentially affecting chloride and calcium channels in nerve filaments .
Gamma-Cyhalothrin can be synthesized through several methods involving the reaction of phenoxybenzyl alcohol with cyanoacetic acid derivatives. A common synthetic route includes:
The synthesis often requires careful control of reaction conditions to ensure high yields of the desired enantiomer .
Gamma-Cyhalothrin is primarily used as an insecticide in agricultural settings for crops such as cotton, corn, and various fruits and vegetables. Its applications extend to:
The compound's high toxicity to insects makes it a valuable tool in integrated pest management strategies .
Research indicates that gamma-cyhalothrin interacts with various biological systems beyond insects. Its neurotoxic effects can influence non-target organisms through environmental exposure. Studies have shown that prolonged exposure can lead to significant ecological impacts, particularly on aquatic ecosystems where it can accumulate and affect fish populations adversely . Additionally, interaction with mammalian systems raises concerns regarding its potential health effects on humans and domestic animals.
Gamma-Cyhalothrin belongs to a class of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins derived from chrysanthemum flowers. Below is a comparison with other similar compounds:
| Compound | Structure Type | Insecticidal Activity | Toxicity Level |
|---|---|---|---|
| Lambda-Cyhalothrin | Pyrethroid | High | Very High |
| Permethrin | Pyrethroid | Moderate | Moderate |
| Deltamethrin | Pyrethroid | High | High |
| Bifenthrin | Pyrethroid | High | Moderate |
Uniqueness: Gamma-cyhalothrin is distinguished by its specific stereochemistry and higher efficacy against certain pest species compared to other pyrethroids. Its unique cyano group enhances its neurotoxic properties while maintaining lower environmental persistence compared to some other compounds .
Gamma-cyhalothrin disrupts neural transmission by prolonging the open state of voltage-gated sodium channels (VGSCs), leading to sustained depolarization of neuronal membranes. This action induces repetitive firing in presynaptic neurons, followed by synaptic fatigue due to neurotransmitter depletion [1] [4]. Unlike natural pyrethrins, gamma-cyhalothrin’s synthetic structure enhances its binding affinity to VGSCs, resulting in delayed channel inactivation and prolonged sodium ion influx [4].
The compound’s stereochemical configuration—specifically its (1R)-cis-3-(Z)-chloro-trifluoropropenyl moiety—optimizes spatial alignment with hydrophobic residues in the VGSC pore domain [1]. This interaction destabilizes the channel’s fast inactivation gate (IFM motif), effectively decoupling voltage sensing from inactivation [4].
Gamma-cyhalothrin binds to two distinct receptor sites on VGSCs:
Table 1: Key Sodium Channel Residues Involved in Gamma-Cyhalothrin Binding
| Residue Position | Functional Role | Effect of Mutation |
|---|---|---|
| F1534 (3i13) | Hydrophobic interaction with pyrethroids | F1534C reduces binding [3] |
| V1016 (2i18) | Steric stabilization of PyR1 site | V1016I confers resistance [3] |
Cryo-EM studies reveal that gamma-cyhalothrin binding induces a 12° rotation in the domain II S4-S5 linker, mechanically coupling to the inactivation gate [3]. This structural rearrangement delays the transition from open to inactivated states, increasing the mean open time from <1 ms to >10 ms [4].
As a Type II pyrethroid, gamma-cyhalothrin contains an α-cyano group that fundamentally alters its toxicodynamic profile:
Structural Determinants of Type II Activity
$$
\text{Gamma-cyhalothrin} = \text{Cyano (C≡N)} + \text{3-(Z)-CF₃} + \text{(1R)-cis stereochemistry}
$$
This configuration enables simultaneous interaction with PyR1 and the IFM motif, producing cooperative effects on channel inactivation [1] [3].
Recent advances in computational structural biology have enabled precise mapping of gamma-cyhalothrin-VGSC interactions using AlphaFold2. Predicted models show:
Figure 1: AlphaFold2-Predicted Binding Pose
(Hypothetical model based on [3])
$$
\text{Gamma-cyhalothrin} \rightarrow \text{Phe}^{1534} \cdots \text{Van der Waals contacts (3.1 Å)}
$$
$$
\alpha\text{-cyano group} \rightarrow \text{Arg}^{1567} \cdots \text{Electrostatic interaction}
$$
Table 2: Mechanistic Comparison of Major Pyrethroids
| Compound | Type | Sodium Channel Effect | Inactivation Delay | CS/T Syndrome |
|---|---|---|---|---|
| Gamma-cyhalothrin | II | Prolonged open state | >10 ms | CS |
| Permethrin | I | Repetitive firing | 2-5 ms | T |
| Deltamethrin | II | Complete inactivation block | >50 ms | CS |
Key differentiators of gamma-cyhalothrin:
Gamma-Cyhalothrin enters the environment primarily through agricultural foliar sprays, urban pest-control runoff, and accidental point discharges. Once released, it partitions rapidly to soils and suspended particulates, undergoes comparatively slow aerobic mineralisation, and exhibits high bioconcentration potential in aquatic organisms. Understanding these processes is critical for predicting off-site transport and ecological exposure.
| Parameter | Value | Data Source |
|---|---|---|
| Molecular weight | 449.8 g mol⁻¹ [1] | PubChem |
| Water solubility (25 °C) | 4 µg L⁻¹ [2] | WHO EHC 99 |
| n-Octanol/water log Kₒw | 7.0 [2] | WHO EHC 99 |
| Soil organic carbon sorption coefficient (Kₒc) | 326,000 L kg⁻¹ [3]; median 333,200 L kg⁻¹ [4] | H. azteca sediment study; EPA modeling |
| Vapour pressure (20 °C) | 2 × 10⁻¹⁰ kPa [2] | WHO EHC 99 |
| Henry’s constant | 1 × 10⁻⁶ Pa m³ mol⁻¹ [2] | WHO EHC 99 |
These properties collectively predict very low volatility and high sediment–soil sorption, consistent with observed field behaviour.
Aerobic metabolism
Anaerobic persistence
Primary degradation routes
Influence of abiotic factors
| Soil Condition | DT₅₀ (days) | DT₉₀ (days) | Reference |
|---|---|---|---|
| Aerobic, pH 6.5, 25 °C | 11 [5] | 73 [5] | California sediment 1 |
| Aerobic, pH 7.2, 25 °C | 22 [5] | 86 [5] | California sediment 3 |
| Anaerobic, pH 7.0, 25 °C | 98 [5] | >200 [5] | California sediment 1 |
| Alkaline aqueous, pH 9 | 7 [2] | 23 [2] | WHO EHC 99 |
Predictive exposure assessments employ coupled Pesticide Root Zone Model and Exposure Analysis Modeling System (PRZM-EXAMS). Key inputs include high Kₒc, rapid foliar washoff, and photolytic loss.
| Modeled Scenario | Peak Estimated Environmental Concentration (EEC) in Water (µg L⁻¹) | 21-Day Average EEC (µg L⁻¹) | Model Notes |
|---|---|---|---|
| Corn, standard farm pond | 0.83 [11] | 0.19 [11] | One aerial application, 28 g ha⁻¹ |
| Urban turf, 0.2-ha impervious watershed | 0.14 [11] | 0.04 [11] | Runoff plus drift |
| California suburban residential override | 0.33 [11] | 0.07 [11] | Adjusted impervious ratio |
Model sensitivity runs show sorption (Kₒc) and rainfall-intensity inputs dominate predicted concentrations; foliar degradation rate has minimal influence once wash-off transfers residues to soil [12].
Partitioning
High Kₒc promotes immediate association with suspended solids; laboratory equilibrium partitioning confirms >95% of introduced mass in sediment phase after 24 hours [3].
Benthic persistence
Toxicity-linked transport thresholds
Field detection
Storm-event monitoring in the Salinas Valley recorded gamma-Cyhalothrin in 26% of agricultural drain sediments; maxima 0.315 µg g⁻¹ dry weight [13]. Concentrations co-occurred with invertebrate mortality, confirming ecological relevance.
Regional assessments integrate hydrologic routing, impervious cover, and pesticide use data. For California residential catchments:
| Model | Spatial Scale | Key Parameterisation | Outcome for Gamma-Cyhalothrin |
|---|---|---|---|
| CDPR modified PRZM [11] | 0.1–1 km² suburban basins | Daily dry-weather runoff + increased imperviousness | Sediment EECs underestimated relative to 90ᵗʰ percentile field data, indicating need for higher wash-off coefficients |
| USGS Chemcatcher calibration [14] | 200-km² forest–agriculture watersheds | Passive sampler mass accumulation, no DLM | Detection in 4 of 6 streams; wet-event driver dominates transport |
| EXPRESS shell scenarios [15] | Generic 16-ha field + 1-ha pond | Standardised rainfall, 4% OC | Peak 0.59 µg L⁻¹, validating PRZM values |
Model inter-comparisons reveal that storm runoff pulses rather than chronic leaching constitute the primary watershed delivery mechanism. Inclusion of concrete wash-off functions and time-varying irrigation runoff is essential for urban scenarios [16].
Bioconcentration in fish
Food-web uptake
Observed field residues
Passive-sampler confirmed aqueous concentrations of 48.3 ng L⁻¹ in the North Fork Cosumnes River exceeded acute invertebrate benchmarks of 3.5 ng L⁻¹ [14].
Microbial biodegradation
Cave-derived Aspergillus ustus removed 50% of 300 mg L⁻¹ gamma-Cyhalothrin within 21 days, highlighting potential bioremediation avenues [20].
| Compartment | Representative Concentration | Metric | Source |
|---|---|---|---|
| Fish (whole body) | 4,600× water [18] | BCF | EPA risk assessment |
| Daphnia magna | 194× water [2] | BCF | WHO EHC 99 |
| Biofilm uptake | 2.1 ng g⁻¹ dry weight (urban stream) [21] | Field survey | RIVM report |
The convergence of high sorption, moderate soil persistence, and pronounced bioaccumulation renders gamma-Cyhalothrin a compound of concern for sediment-dominated aquatic ecosystems. Transport models consistently show episodic storm events as the critical delivery vector. Management strategies therefore benefit most from:
Acute Toxic;Irritant;Environmental Hazard